(9H-Fluoren-9-yl)methyl (S)-(3-(tert-butoxy)-2-(hydroxymethyl)propyl)carbamate
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Overview
Description
(9H-Fluoren-9-yl)methyl (S)-(3-(tert-butoxy)-2-(hydroxymethyl)propyl)carbamate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenyl group, a tert-butoxy group, and a hydroxymethyl group. It is often used in the synthesis of peptides and other biologically active molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (S)-(3-(tert-butoxy)-2-(hydroxymethyl)propyl)carbamate typically involves multi-step reactions. One common method includes the use of N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline in dichloromethane and methanol under an inert atmosphere . This is followed by the addition of N-ethyl-N,N-diisopropylamine in dichloromethane and N,N-dimethyl-formamide at 20°C . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl (S)-(3-(tert-butoxy)-2-(hydroxymethyl)propyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium azide in dimethyl sulfoxide at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylmethanol derivatives.
Scientific Research Applications
(9H-Fluoren-9-yl)methyl (S)-(3-(tert-butoxy)-2-(hydroxymethyl)propyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis due to its stability and ease of removal.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl (S)-(3-(tert-butoxy)-2-(hydroxymethyl)propyl)carbamate involves its interaction with specific molecular targets and pathways. The fluorenyl group can interact with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid
Uniqueness
Compared to similar compounds, (9H-Fluoren-9-yl)methyl (S)-(3-(tert-butoxy)-2-(hydroxymethyl)propyl)carbamate is unique due to its combination of a fluorenyl group, a tert-butoxy group, and a hydroxymethyl group. This unique structure provides it with specific reactivity and stability, making it particularly useful in peptide synthesis and other applications.
Properties
Molecular Formula |
C23H29NO4 |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-2-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxy]propyl]carbamate |
InChI |
InChI=1S/C23H29NO4/c1-23(2,3)28-14-16(13-25)12-24-22(26)27-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21,25H,12-15H2,1-3H3,(H,24,26)/t16-/m0/s1 |
InChI Key |
TVVHXSJGEAWLPJ-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)(C)OC[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CO |
Canonical SMILES |
CC(C)(C)OCC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CO |
Origin of Product |
United States |
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